molecular formula C14H12N4O2S B2679833 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034501-51-2

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2679833
CAS No.: 2034501-51-2
M. Wt: 300.34
InChI Key: YLOJNHUEFCOTCG-UHFFFAOYSA-N
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Description

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a pyrazine core substituted with a furan-3-yl group and a thiophen-2-yl moiety. The pyrazine ring (a six-membered heterocycle with nitrogen atoms at positions 1 and 4) provides a planar, electron-deficient aromatic system, while the furan and thiophene groups contribute electron-rich aromatic character. This compound’s structural uniqueness lies in the fusion of these heterocycles, which may influence its physicochemical properties, stability, and bioactivity .

Properties

IUPAC Name

1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-14(18-12-2-1-7-21-12)17-8-11-13(16-5-4-15-11)10-3-6-20-9-10/h1-7,9H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOJNHUEFCOTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazine vs. Pyrimidine : Pyrimidine-based analogs (e.g., 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol) feature nitrogen atoms at positions 1 and 3, altering electronic properties and hydrogen-bonding capacity compared to pyrazine .
  • Piperazine Derivatives : Compounds like 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one incorporate a piperazine ring, enhancing solubility due to its basicity, unlike the neutral pyrazine core in the target compound .

Substituent Analysis

  • Thiophene vs. Benzofuran : Thiophene (in the target) offers metabolic stability compared to benzofuran (in pyrimidine analogs), which may undergo oxidative degradation .
  • Electron-Withdrawing Groups (EWGs) : Analogs such as 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea contain EWGs (Cl, CF₃), improving binding affinity but reducing solubility compared to the electron-rich furan-thiophene system in the target .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Notable Features
Target Compound Pyrazine Furan-3-yl, thiophen-2-yl Balanced electron density, urea H-bonding
Pyrimidin-2-ol (4a-d) Pyrimidine Benzofuran, thiophen-2-yl Enhanced H-bonding via hydroxyl
Piperazine derivative (21) Piperazine Thiophen-2-ylthio, CF₃-pyridine High solubility, metabolic stability
Aryl urea (7n) Urea-linked aryl Cl, CF₃, pyridinylmethyl thio Strong EWGs, improved target binding

Solubility and Stability

  • Solubility : Pyrazine’s moderate polarity and urea’s H-bonding capacity likely confer better aqueous solubility than purely aromatic analogs but lower than piperazine derivatives .
  • Metabolic Stability : Thiophene’s resistance to oxidation compared to furan may improve in vivo stability, though S-oxidation remains a concern .

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